3-溴-4-氯-5-氟苯甲腈

描述

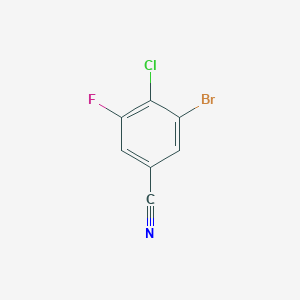

3-Bromo-4-chloro-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrClFN and its molecular weight is 234.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-chloro-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

“3-溴-4-氯-5-氟苯甲腈” 被用作有机合成的前体 . 由于存在溴、氯和氟原子,它是一种通用的合成各种有机化合物的构建块,这些原子可以进行各种取代反应。

药物研究

该化合物用于合成抗肿瘤和抗炎应用中的活性药物成分 (API) . 腈基的存在使其成为药物合成中宝贵的中间体。

材料科学

在材料科学中,“3-溴-4-氯-5-氟苯甲腈” 用于合成有机发光二极管 (OLED) 应用中的热活化延迟荧光 (TADF) 染料 . TADF 材料对于开发高效且持久耐用的 OLED 至关重要。

色谱法

该化合物可用于色谱法,这是一种用于分离混合物的实验室技术 . 其独特的特性可以帮助开发新的色谱方法。

放射性示踪剂合成

“3-溴-4-氯-5-氟苯甲腈” 可用于合成放射性示踪剂 . 例如,放射性示踪剂 3-[(18)F]氟-5-(2-吡啶基乙炔基)苯甲腈,或 [(18)F]FPEB,是一种有前景的用于代谢型谷氨酸受体 5 亚型 (mGluR5) 的 PET 成像剂。

化学研究

在化学研究中,该化合物可用于研究卤代苯甲腈的性质和反应 . 它还可以用于了解卤素取代对苯甲腈性质的影响。

生物活性

3-Bromo-4-chloro-5-fluorobenzonitrile is an organofluorine compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzonitrile framework, enhances its biological activity and reactivity. This article delves into the biological activity of this compound, examining its interactions with biological systems, synthesis pathways, and relevant case studies.

Molecular Structure and Properties

The molecular formula of 3-bromo-4-chloro-5-fluorobenzonitrile is , with a molecular weight of 234.45 g/mol. The presence of multiple halogens contributes to its chemical reactivity, particularly in electrophilic substitution reactions on the aromatic ring and nucleophilic attacks on the cyano group.

Biological Activity

3-Bromo-4-chloro-5-fluorobenzonitrile exhibits various biological activities, primarily due to its ability to interact with cellular processes:

- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, halogenated benzonitriles have been noted for their ability to inhibit cell growth in several types of cancers, including breast and prostate cancer.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as steroid 5α-reductases. These enzymes are critical in steroid metabolism and are implicated in conditions like benign prostatic hyperplasia and prostate cancer .

- Mechanism of Action : The mechanism through which 3-bromo-4-chloro-5-fluorobenzonitrile exerts its biological effects typically involves the modulation of signaling pathways and gene expression. Its halogen substituents enhance electrophilicity, allowing it to participate in nucleophilic aromatic substitution reactions that can lead to biologically relevant products .

Synthesis Pathways

The synthesis of 3-bromo-4-chloro-5-fluorobenzonitrile can be achieved through various methods, often involving halogenation processes. A typical synthetic route includes:

- Halogenation : The introduction of bromine, chlorine, and fluorine atoms into the benzonitrile framework.

- Reactivity Conditions : Utilizing specific reagents and conditions to optimize yields and purity.

For example, ultrasonic-assisted reactions can improve the efficiency of halogenation by enhancing mixing and energy transfer within the reaction mixture.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of structurally related compounds on a panel of cancer cell lines. Compounds similar to 3-bromo-4-chloro-5-fluorobenzonitrile demonstrated IC50 values ranging from 0.01 µM to 73.4 µM across various cell lines, indicating strong growth inhibition . The most active compounds showed a remarkable ability to induce apoptosis in treated cells.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory potential of halogenated benzonitriles against steroid 5α-reductases revealed that certain derivatives exhibited potent inhibition comparable to established inhibitors. This suggests that 3-bromo-4-chloro-5-fluorobenzonitrile may serve as a lead compound for developing new therapeutic agents targeting these enzymes .

属性

IUPAC Name |

3-bromo-4-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHRAKNXQNIZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856995 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357944-86-5 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。